3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol 3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol
Brand Name: Vulcanchem
CAS No.: 821784-26-3
VCID: VC16832821
InChI: InChI=1S/C19H18N2O2/c22-13-14-4-6-16(7-5-14)17-9-18(12-20-11-17)21-10-15-2-1-3-19(23)8-15/h1-9,11-12,21-23H,10,13H2
SMILES:
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol

CAS No.: 821784-26-3

Cat. No.: VC16832821

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol - 821784-26-3

Specification

CAS No. 821784-26-3
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name 3-[[[5-[4-(hydroxymethyl)phenyl]pyridin-3-yl]amino]methyl]phenol
Standard InChI InChI=1S/C19H18N2O2/c22-13-14-4-6-16(7-5-14)17-9-18(12-20-11-17)21-10-15-2-1-3-19(23)8-15/h1-9,11-12,21-23H,10,13H2
Standard InChI Key OXEMBISODIOWBF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=C(C=C3)CO

Introduction

Comparative analysis with the analog CAS 821784-28-5 reveals that the hydroxymethyl (-CH2OH) substitution on the phenyl ring introduces enhanced hydrophilicity compared to the hydroxyl (-OH) group in the referenced compound . This modification likely influences solubility and reactivity in aqueous environments.

PropertyValueSource
Molecular FormulaC19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2Calculated
Molecular Weight294.36 g/molCalculated
LogP (Partition Coeff.)~3.8 (estimated)Analog data
PSA (Polar Surface Area)65.38 ŲAnalog data

Synthesis and Manufacturing Processes

The synthesis of this compound can be inferred from methodologies described for structurally related aminophenol derivatives. Patent WO2007010463A2 outlines a reductive amination strategy for 2-amino-5-aminomethyl-phenol derivatives :

  • Reductive Amination: Reacting 3-hydroxy-4-nitro-benzaldehyde with a heterocyclic primary amine (e.g., 5-(4-hydroxymethylphenyl)pyridin-3-amine) under reducing conditions (e.g., NaBH4 or H2/Pd-C) to form the intermediate Schiff base.

  • Nitro Group Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl) converts the nitro group to an amine, yielding the final product.

Alternative routes involve condensation of 3-hydroxy-4-nitro-benzoic acid with the amine, followed by sequential reductions of the nitro and amide groups . The hydroxymethyl group on the phenyl ring may necessitate protective group strategies (e.g., silyl ethers) during synthesis to prevent side reactions.

Physicochemical Properties

While direct experimental data for this compound is limited, extrapolation from analogs provides insights:

  • Solubility: The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs. Estimated solubility in water is ~1.2 mg/mL at 25°C, based on LogP calculations .

  • Stability: Phenolic and hydroxymethyl groups render the compound susceptible to oxidation. Storage under inert atmosphere and low temperatures is recommended.

  • Spectroscopic Data:

    • IR: Broad O-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-N stretch (~1250 cm⁻¹).

    • NMR: Expected signals include δ 8.2–8.5 ppm (pyridine protons), δ 6.7–7.3 ppm (aromatic protons), and δ 4.5 ppm (hydroxymethyl -CH2-) .

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